Diethyl acetamidomalonate

C-H Arylation Non-proteinogenic Amino Acids α-Arylglycines

Diethyl acetamidomalonate (DEAM) eliminates the competing nucleophilic sites of unprotected aminomalonates, enabling chemoselective C-alkylation and direct C-arylation. Key outcomes: • Racemic α-amino acid libraries via parallel synthesis (alkylation yields up to 92%) • Enantioselective Michael additions (up to 99% ee) for single-enantiomer amino acids • Scalable intermediate for fingolimod and generic API manufacturing Bulk supply available with ≥98% purity.

Molecular Formula C9H15NO5
Molecular Weight 217.22 g/mol
CAS No. 1068-90-2
Cat. No. B045372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl acetamidomalonate
CAS1068-90-2
Synonyms2-(Acetylamino)propanedioic Acid 1,3-Diethyl Ester;  Acetamidomalonic Acid Diethyl Ester;  (Acetylamino)malonic Acid Diethyl Ester;  2-Acetylamino-malonic Acid Diethyl Ester;  Diethyl (N-Acetylamino)malonate;  Diethyl (Acetylamino)malonate;  Diethyl 2-Acet
Molecular FormulaC9H15NO5
Molecular Weight217.22 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C(=O)OCC)NC(=O)C
InChIInChI=1S/C9H15NO5/c1-4-14-8(12)7(10-6(3)11)9(13)15-5-2/h7H,4-5H2,1-3H3,(H,10,11)
InChIKeyISOLMABRZPQKOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySLIGHTLY SOL IN HOT WATER & ETHER;  SOL IN HOT ALCOHOL

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl Acetamidomalonate Procurement & Specifications


Diethyl acetamidomalonate (DEAM), CAS 1068-90-2, is a solid, crystalline derivative of malonic acid diethyl ester, characterized by an acetylated amino group [1]. This protected glycine equivalent is a cornerstone building block in organic synthesis, primarily valued for the preparation of racemic α-amino acids via the malonic ester synthesis pathway [2]. Its procurement is typically governed by standard purity metrics, with commercial sources offering material at ≥98% purity, a melting point range of 95-98 °C, and solubility in common organic solvents .

DEAM Generic Substitution Risks


While diethyl malonate and other amino acid synthons (e.g., ethyl acetamidocyanoacetate) may appear as functional alternatives, substitution for DEAM is rarely straightforward. The acetyl-protected amino group is not inert; it dictates reaction specificity, enabling chemoselective C-alkylation or N-alkylation pathways that are not accessible with simpler malonates [1]. Attempted replacement with an unprotected aminomalonate, for instance, would introduce competing nucleophilic sites and significantly reduce yields. Furthermore, DEAM's unique capacity to undergo direct C-arylation via transition metal-free methods represents a distinct, high-value functional divergence that cannot be replicated by its closest structural analogs [2].

DEAM Comparative Evidence


C-Arylation Selectivity vs. Glycine Equivalents

DEAM enables the direct synthesis of α-arylglycines via transition metal-free C-arylation with diaryliodonium salts, a transformation for which standard glycine equivalents (e.g., ethyl isocyanoacetate, N-(diphenylmethylene)glycine ethyl ester) are either inefficient or require metal catalysts. The method produces a range of arylated products that are otherwise difficult to access [1]. In contrast, the C-arylation of simpler malonates like diethyl malonate under similar mild conditions is not reported as a general method.

C-H Arylation Non-proteinogenic Amino Acids α-Arylglycines Transition Metal-Free Synthesis

Alkylation Efficiency Advantage

DEAM's alkylation is a high-yielding, robust transformation. For instance, alkylation with benzyl chloride under phase-transfer conditions achieves a 92% yield, a benchmark for alkylation of this glycine equivalent . This compares favorably to alternative amino acid syntheses; for example, the Strecker synthesis of similar α-amino acids often yields in the range of 60-80%, while enzymatic resolutions are inherently limited to 50% maximum theoretical yield [1].

Amino Acid Synthesis C-Alkylation Phase Transfer Catalysis Process Chemistry

Enantioselective Derivatization

DEAM participates in highly enantioselective transformations, particularly Michael additions. Using chiral crown ether catalysts, the reaction of DEAM with β-nitrostyrene achieves enantioselectivities of up to 95% ee, and up to 99% ee in related systems [1]. This is a distinct advantage over the use of diethyl malonate, which under similar conditions, can also achieve high enantioselectivities (up to 99% ee) but leads to different, less versatile products (e.g., simple substituted malonates rather than protected amino acids) [2].

Asymmetric Synthesis Michael Addition Enantioselective Catalysis Unnatural Amino Acids

Pharmaceutical Intermediate Validation

DEAM is a documented, scalable starting material for the production of fingolimod hydrochloride, an approved multiple sclerosis drug [1]. The process uses DEAM in a key C-C bond-forming step, producing the final active pharmaceutical ingredient (API) in very good overall yield [2]. In contrast, alternative synthetic routes to fingolimod that do not employ DEAM often involve more steps, lower overall yields, or less readily available starting materials, as detailed in process chemistry patents [3].

Process Development API Synthesis Fingolimod Pharmaceutical Intermediate

DEAM Application Scenarios


Unnatural α-Amino Acid Library Synthesis

DEAM is the optimal starting material for the systematic generation of diverse, racemic unnatural α-amino acid libraries via parallel synthesis. Its robust, high-yielding alkylation chemistry (up to 92%) and its ability to undergo transition metal-free C-arylation [1] provide a broader scope of accessible amino acids than other glycine equivalents. This directly supports structure-activity relationship (SAR) studies and the discovery of novel peptide-based therapeutics.

Asymmetric Non-Proteinogenic Amino Acid Synthesis

When access to enantiopure amino acids is required, DEAM is a superior prochiral nucleophile. It participates in highly enantioselective Michael additions (up to 99% ee) to yield chiral adducts that are direct precursors to single-enantiomer α-amino acids [2]. This provides a more direct and efficient route compared to classical resolution of racemates or the use of less functionalized malonates that require subsequent amination steps.

Generic API & Fine Chemical Manufacturing

DEAM's role as a validated, scalable intermediate in the synthesis of the blockbuster drug fingolimod establishes a clear precedent for industrial use [3]. Its availability in bulk with high purity (≥98-99.5%) , combined with a stable solid physical form and well-understood solubility profile, minimizes process variability and supply chain risk for CMOs and pharmaceutical manufacturers developing generic versions or related active ingredients.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Diethyl acetamidomalonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.